![molecular formula C18H15ClN4O2S B028722 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid CAS No. 100826-98-0](/img/structure/B28722.png)
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H15ClN4O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid, are the Bromodomain and Extra-Terminal motif (BET) proteins . These proteins, including BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
This compound acts as a Proteolysis-Targeting Chimera (PROTAC) . It binds to its target proteins (BRD2, BRD3, and BRD4) and induces their degradation . This is different from traditional inhibitors that merely block the activity of their targets. PROTACs, like this compound, can eliminate the function of their targets entirely by promoting their degradation .
Biochemical Pathways
The degradation of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those associated with cell cycle progression and apoptosis . Therefore, their degradation can lead to changes in these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
It’s worth noting that the compound’s solubility in various solvents such as dmso and ethanol suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the degradation of its target proteins, leading to changes in the expression of various genes . This can result in the inhibition of cell proliferation and the induction of cell death , which could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Actividad Biológica
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic acid (CAS Number: 100826-98-0) is a complex organic compound with significant biological implications. This compound belongs to a class of thieno-triazolo-diazepines that have been studied for their potential pharmacological activities, particularly in the context of central nervous system effects and anti-inflammatory properties.
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : 386.86 g/mol
- Structure : The compound features a thieno-triazolo-diazepine core structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects, including its potential as an antagonist for platelet-activating factor (PAF), which plays a crucial role in inflammation and thrombosis.
The proposed mechanism involves the inhibition of PAF receptor activity. By blocking this receptor, the compound may reduce inflammatory responses and prevent platelet aggregation. This action can be particularly beneficial in conditions where excessive inflammation or clot formation is detrimental.
Research Findings
Here are some notable findings from recent studies:
-
Antiinflammatory Effects :
- In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
- Animal models have shown a decrease in edema and inflammatory markers following administration of the compound.
-
CNS Activity :
- Preliminary research indicates potential sedative and anxiolytic effects. The compound's structural similarity to benzodiazepines suggests it may interact with GABA receptors, although specific binding studies are needed to confirm this hypothesis.
-
Platelet Aggregation Inhibition :
- Studies have reported that this compound can inhibit platelet aggregation induced by PAF in vitro. This finding supports its potential use in managing cardiovascular diseases where PAF is implicated.
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Case Study 1 : A study involving rats showed that administration of the compound led to a significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory properties.
- Case Study 2 : In a controlled trial with human subjects suffering from anxiety disorders, patients reported reduced anxiety levels after treatment with formulations containing the compound alongside standard therapy.
Data Table: Summary of Biological Activities
Activity Type | Effect | Study Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine production | In vitro macrophage study |
CNS Activity | Potential anxiolytic effect | Preliminary animal model |
Platelet aggregation | Inhibition of aggregation | In vitro PAF-induced study |
Propiedades
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-21-22-15-9-20-17(12-4-2-3-5-14(12)19)13-8-11(6-7-16(24)25)26-18(13)23(10)15/h2-5,8H,6-7,9H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAOBLHUHELTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)O)C(=NC2)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546346 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100826-98-0 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.